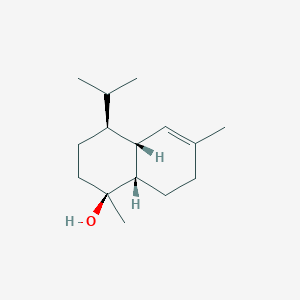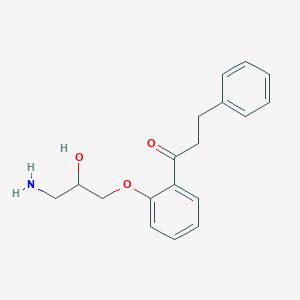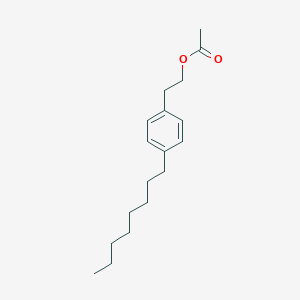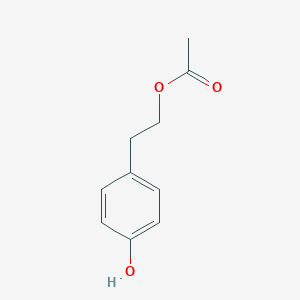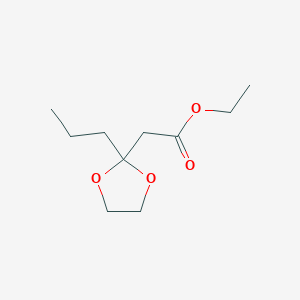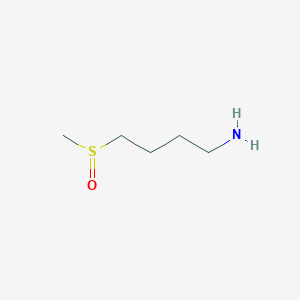
4-(Metilsulfinil)-1-butilamina
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(Methylsulfinyl)-1-butylamine often involves the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. The tert-butanesulfinyl group serves multiple roles: it activates the imines for the addition of various nucleophiles, acts as a chiral directing group, and is readily cleaved after nucleophilic addition, enabling the synthesis of a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
The molecular structure of compounds in this category is often analyzed through various spectroscopic methods. These analyses contribute to understanding the compound's reactivity and stability. For example, the study of extended π-conjugated organic materials based on similar compounds provides insights into their molecular structure and interactions, which are crucial for applications in material science (Antony et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 4-(Methylsulfinyl)-1-butylamine and its derivatives can lead to a wide array of products, influenced by the compound's chemical properties. For instance, the stereoselective cycloaddition of N-tert-butanesulfinyl imines to arynes provides a method for synthesizing cyclic sulfoximines, showcasing the compound's reactivity and the role of specific functional groups in facilitating chemical transformations (Ye et al., 2014).
Physical Properties Analysis
The physical properties of 4-(Methylsulfinyl)-1-butylamine and related compounds, such as solubility, melting point, and boiling point, are critical for their practical applications. These properties can be influenced by the molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties of 4-(Methylsulfinyl)-1-butylamine, including acidity, basicity, and reactivity towards various reagents, are essential for its application in synthesis and material science. Studies on related compounds, such as the electrochemical generation of Michael acceptors and the synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines, provide valuable insights into the chemical behavior and potential applications of these compounds (Salahifar & Nematollahi, 2015), (Collados, Toledano, Guijarro, & Yus, 2012).
Aplicaciones Científicas De Investigación
Función en la acumulación de glucosinolatos y glucorrafanina en el brócoli
4-(Metilsulfinil)-1-butilamina juega un papel importante en la acumulación de glucosinolatos (GSL) y glucorrafanina en el brócoli . El tratamiento con selenio exógeno promueve la sobreacumulación de GSL y el contenido de this compound en el brócoli al activar los niveles de transcripción de los genes involucrados en la absorción de azufre, la biosíntesis de GSL y las vías de translocación .
Propiedades anticancerígenas
This compound, también conocida como sulforafano, ha sido especialmente estudiada en la ciencia nutricional por sus propiedades anticancerígenas . Posee actividad anticancerígena en todas las etapas del proceso de carcinogénesis .
Actividad antibacteriana
El sulforafano, un derivado de this compound, muestra actividad antibacteriana . Esto lo convierte en un posible candidato para futuras investigaciones en el campo del desarrollo de fármacos antibacterianos .
Función en la síntesis orgánica
This compound se puede sintetizar utilizando varios reactivos de acoplamiento . Esto lo convierte en un compuesto valioso en el campo de la síntesis orgánica .
Comprensión de la estructura electrónica y la estabilidad térmica
Función en el tratamiento con selenio
This compound juega un papel importante en el tratamiento con selenio . El tratamiento promueve la acumulación de los contenidos totales de azufre y selenio en el brócoli
Mecanismo De Acción
Target of Action
Sfn is known to activate the nrf2 pathway , a key regulator of oxidative stress and inflammation in cells .
Mode of Action
SFN interacts with its targets primarily through the activation of the Nrf2 pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation . By activating Nrf2, SFN enhances the cellular capacity to counteract harmful effects of oxidative stress and inflammation, thereby contributing to cellular health and longevity .
Biochemical Pathways
The Nrf2 pathway is the primary biochemical pathway affected by SFN . Activation of this pathway leads to the transcription of various antioxidant and detoxification genes, providing protection against oxidative stress and inflammation . The downstream effects include enhanced cellular defense mechanisms and improved cellular health .
Result of Action
The activation of the Nrf2 pathway by SFN results in a range of molecular and cellular effects. These include the transcription of antioxidant and detoxification genes, enhanced cellular defense mechanisms, and improved cellular health . These effects contribute to the potential health benefits of SFN, particularly in disease prevention and treatment .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methylsulfinylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCFKLOPJSLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187587-70-8 | |
| Record name | 4-methanesulfinylbutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



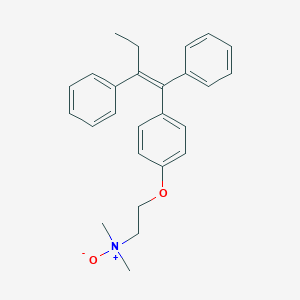
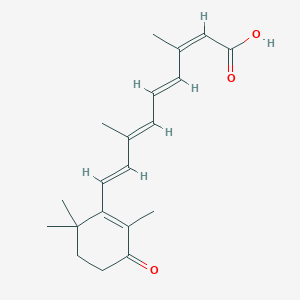
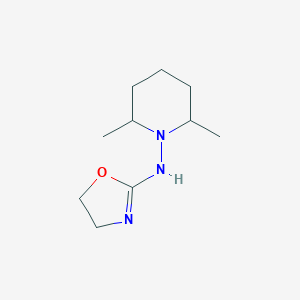

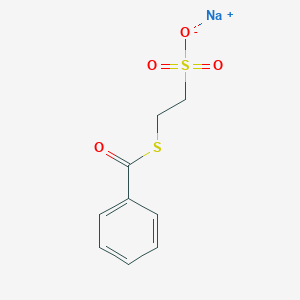
![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)

